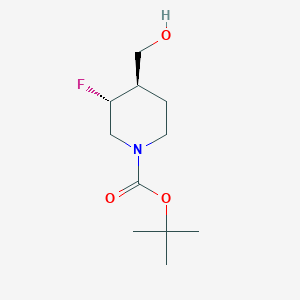

(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Beschreibung

(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a hydroxymethyl substituent at the 4-position. Its molecular weight is 233.28 g/mol (C₁₁H₂₀FNO₃), and it exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIACYDBUYRFVMD-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a compound of interest in drug discovery and development.

The compound has the following chemical characteristics:

- IUPAC Name : tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- Molecular Formula : CHFNO

- Molecular Weight : 233.28 g/mol

- CAS Number : 1523530-73-5

- Purity : ≥97% .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxic effects. For instance, piperidine derivatives have been shown to interact with various cellular pathways related to cancer cell proliferation and survival .

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes is a common mechanism through which these compounds exert their effects, potentially benefiting conditions such as Alzheimer’s disease. The ability of these compounds to enhance cholinergic neurotransmission may offer therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances binding affinity to biological targets |

| Hydroxymethyl Group | Increases solubility and bioavailability |

| Piperidine Ring | Provides flexibility for interaction with receptors |

The presence of the fluorine atom is particularly noteworthy as it can modulate the lipophilicity and electronic properties of the molecule, influencing its interaction with biological targets .

Study 1: Anticancer Activity

A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. This suggests a promising avenue for further exploration of this compound in cancer therapeutics .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives, revealing that certain compounds could inhibit AChE activity effectively. This inhibition is crucial for enhancing cognitive function in Alzheimer’s disease models, indicating that this compound may possess similar beneficial properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Arginase Inhibition

Recent studies have highlighted the role of arginase inhibitors in treating conditions such as cancer and cardiovascular diseases. The compound is being investigated as a potential arginase inhibitor due to its structural similarity to known inhibitors, which could lead to the development of new therapeutic agents targeting the urea cycle .

2. Neurological Disorders

The compound's unique structure may also contribute to its efficacy in treating neurodegenerative diseases. Research indicates that derivatives of piperidine compounds can interact with various neurotransmitter systems, suggesting that (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate could have applications in managing conditions like Alzheimer's disease through modulation of tau protein aggregation .

3. Antimicrobial Activity

Initial screenings have shown that piperidine derivatives exhibit antimicrobial properties. The presence of the fluorine atom in this compound may enhance its bioactivity against certain pathogens, making it a candidate for further investigation in antibiotic development .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Stereochemical Variants

Enantiomers and Diastereomers

(3S,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Ring-Size Modifications

- tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate

Substituent Variations

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Physicochemical Properties

Pharmacological and Metabolic Implications

Hazard Profiles

The target compound’s hazards (H302, H315, etc.) are consistent with irritant properties common to organofluorines and alcohols.

Vorbereitungsmethoden

Nitrogen Protection

The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) protection. This is typically done by reacting the free piperidine or its precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The Boc group stabilizes the nitrogen and facilitates selective functionalization at other positions.

Installation of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position can be introduced by several methods:

- Hydroxymethylation of an aldehyde or ketone precursor at the 4-position.

- Reduction of a 4-formyl intermediate.

- Nucleophilic substitution of a suitable leaving group with formaldehyde or related reagents.

The stereochemistry at C-4 is maintained or induced by chiral catalysts or starting materials.

Example Synthesis Route

One reported synthetic sequence (adapted from related fluorinated piperidine syntheses) is:

- Start with a 3,4-unsaturated piperidine derivative.

- Protect the nitrogen with Boc.

- Perform stereoselective fluorination at C-3 using a fluorinating agent such as NFSI.

- Reduce or functionalize the 4-position to introduce the hydroxymethyl group, for example by catalytic hydrogenation or nucleophilic substitution.

- Purify the compound by chromatography or recrystallization to isolate the (3R,4R)-stereoisomer.

Catalytic Hydrogenation Example

A related compound, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, has been synthesized by catalytic hydrogenation of a benzylamino precursor using ammonium formate and 10% palladium on activated carbon in methanol at 50 °C for 1 hour, achieving quantitative yield. Similar catalytic hydrogenations can be adapted for the hydroxymethyl derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base, solvent | >90 | Standard procedure for nitrogen protection |

| Fluorination at C-3 | NFSI or Selectfluor, solvent, low temp | 70-85 | Stereoselective fluorination |

| Hydroxymethyl group installation | Formaldehyde, reducing agent or nucleophile | 60-80 | Stereochemical control critical |

| Catalytic hydrogenation (optional) | Ammonium formate, Pd/C, MeOH, 50 °C, 1 h | ~100 | Used for related amine derivatives |

These yields are typical for well-optimized laboratory procedures and may vary depending on scale and exact conditions.

Purification and Characterization

Purification is commonly performed by:

- Silica gel column chromatography

- Recrystallization from appropriate solvents

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- Optical rotation measurements to verify stereochemical purity.

Research Findings and Applications

- The presence of the fluorine atom enhances metabolic stability and modulates biological activity, making this compound valuable in drug design.

- The hydroxymethyl group provides a handle for further functionalization or conjugation.

- The Boc protecting group allows for selective deprotection under mild acidic conditions, enabling downstream synthetic transformations.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Nitrogen protection | Di-tert-butyl dicarbonate, base | Protects piperidine nitrogen | tert-Butyl carbamate derivative |

| 2 | Stereoselective fluorination | NFSI, Selectfluor, low temperature | Introduce fluorine at C-3 | (3R)-fluoro intermediate |

| 3 | Hydroxymethyl group installation | Formaldehyde, reducing agent or nucleophile | Install hydroxymethyl at C-4 | (4R)-hydroxymethyl intermediate |

| 4 | Purification | Chromatography, recrystallization | Isolate pure stereoisomer | This compound |

Q & A

Q. What are the key steps in synthesizing (3R,4R)-rel-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate?

The synthesis involves multi-step reactions, including protection/deprotection strategies. For example, a silyl ether intermediate may be deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by flash chromatography with gradients like EtOAc/Hexane for purification. Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC .

Q. How is the compound purified, and what analytical methods confirm its identity?

Purification typically employs flash chromatography with solvent gradients (e.g., 10–30% EtOAc/Hexane). Identity confirmation uses (e.g., δ 7.75 ppm for aromatic protons in related analogs) and high-resolution mass spectrometry (HRMS). Retention of stereochemistry is verified via chiral HPLC or polarimetry .

Q. What precautions are necessary for handling and storage?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions to prevent decomposition. Use personal protective equipment (PPE) to minimize inhalation or dermal contact .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL refines the structure, confirming the (3R,4R) configuration. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen bonding networks and Flack parameters validate absolute stereochemistry .

Q. What mechanistic insights explain regioselectivity during fluorination or hydroxymethylation?

Fluorination may involve SN2 displacement with a fluoride source (e.g., KF/18-crown-6), where steric hindrance directs the fluorine to the 3R position. Hydroxymethylation could proceed via Grignard addition to a ketone intermediate, with chelation control dictating the 4R configuration .

Q. How do reaction conditions influence yield and enantiomeric excess (ee)?

Optimizing temperature (e.g., 60°C for deprotection), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) enhances yield. Chiral additives or enzymes (e.g., lipases) improve ee by kinetic resolution .

Q. What degradation pathways occur under stress conditions (e.g., heat/pH extremes)?

Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the tert-butyl carbamate group to form piperidine derivatives. LC-MS identifies degradation products, guiding formulation strategies (e.g., lyophilization for pH-sensitive analogs) .

Methodological Challenges

Q. How can conflicting NMR data be resolved for structurally similar impurities?

Use to distinguish fluorine environments. 2D techniques (COSY, HSQC) assign proton-carbon correlations, while NOESY confirms spatial proximity of the hydroxymethyl and fluorine groups .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculates transition-state energies for fluorination steps. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding functional group modifications .

Q. How are batch-to-batch variations in stereochemical purity addressed during scale-up?

Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time. Design of experiments (DoE) identifies key parameters (e.g., stirring rate, reagent stoichiometry) to maintain ee >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.